molecular formula C21H21NO3S B2722614 4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide CAS No. 2380182-95-4

4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide

Cat. No.: B2722614
CAS No.: 2380182-95-4
M. Wt: 367.46
InChI Key: SMWZAJFQEKIHBF-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is an organic compound that features a benzamide core with ethoxy and hydroxy substituents, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 4-methoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide
  • 4-ethoxy-N-{2-hydroxy-2-[4-(furan-2-yl)phenyl]ethyl}benzamide

Uniqueness

4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-2-25-18-11-9-17(10-12-18)21(24)22-14-19(23)15-5-7-16(8-6-15)20-4-3-13-26-20/h3-13,19,23H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZAJFQEKIHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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